C.I. Direct Orange 39

Übersicht

Beschreibung

C.I. Direct Orange 39, also known as Direct Orange 2GL, Direct Orange GGL, Direct Fast Orange GGL, Direct Fast Orange 2GL, is a stilbene-based dye . It appears as a red-brown powder and is soluble in water, producing a golden brown color . It is mainly used in dyeing viscose and viscose fabric, and can also be used for leather and paper shading .

Synthesis Analysis

The synthesis of this compound involves reflux conditions, where a sodium hydroxide solution in (E)-2-(2-sulfo-4-nitrostyryl)-5-nitrobenzenesulfonic acid reacts with two 4-Aminobenzenesulfonic acid sodium diazo with 4-Aminobenzenesulfonic acid coupled with heating products .Physical And Chemical Properties Analysis

This compound is a red-brown powder that is soluble in water, producing a golden brown color . Its solubility is 50 g/L at 60℃ and 60 g/L at 97℃ . It is slightly soluble in alcohol . In terms of fastness properties, it has an ISO rating of 4-5 for acid resistance, 4 for alkali resistance, 6-7 for light fastness, and 3 for both soaping water fading stain and soaping water fading stain .Wissenschaftliche Forschungsanwendungen

Advanced Oxidation Processes (AOPs) for Dye Degradation : C.I. Direct Orange 39, among other azo dyes, has been studied for degradation using various AOPs like Fenton, Fenton‐like, ozonation, and peroxone. These processes are effective in breaking down the dye in wastewater, as measured by spectrophotometric and total organic carbon assessments (Papić et al., 2006).

Biodegradation by Microorganisms : Pseudomonas aeruginosa strain BCH has been identified as capable of rapidly decolorizing and degrading Direct Orange 39, even under a wide range of temperatures and salinity. The degradation process involves enzymatic activity and leads to the formation of non-toxic metabolites (Jadhav et al., 2010).

Anaerobic Decolorization in Wastewater Treatment : Studies on anaerobic decolorization of wastewater containing azo dyes like Direct Orange 39 show high efficiency in color removal (>99%) and significant reduction in chemical oxygen demand. These processes do not inhibit methanogenesis, crucial for wastewater treatment systems (Manu & Chaudhari, 2002).

Adsorption Methods : Research on the adsorption of Direct Orange 39 onto chitosan fibers suggests that adsorption is an endothermic process. Adsorption models like Langmuir, Freundlich, and Redlich-Peterson have been used to describe this behavior (He Xue-mei, 2006).

Application in Textile Wastewater Treatment : Technologies like pulsed corona discharge have been assessed for their effectiveness in treating model wastewater containing Direct Orange 39. The study found that Fenton's reaction (iron salt addition) significantly enhances the effectiveness of this method (Vujević et al., 2004).

Safety and Hazards

Users are advised to avoid dust formation, avoid breathing mist, gas or vapors, and avoid contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental ingestion or contact, immediate medical attention is required .

Eigenschaften

IUPAC Name |

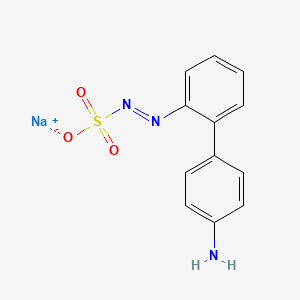

sodium;N-[2-(4-aminophenyl)phenyl]iminosulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3S.Na/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14-15-19(16,17)18;/h1-8H,13H2,(H,16,17,18);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTRLDPIGZWMIM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)N)N=NS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N3NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1325-54-8 | |

| Record name | CI 40215 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001325548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Direct Orange 39 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-nitro-, disodium salt, reaction products with 4-[(4-aminophenyl)azo]benzenesulfonic acid, sodium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-nitro-, disodium salt, reaction products with 4-[(4-aminophenyl)azo]benzenesulfonic acid, sodium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(5,6-Difluoro-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine](/img/structure/B576260.png)

![Tert-butyl 3-methyl-1H-pyrazolo[3,4-B]pyridine-1-carboxylate](/img/structure/B576268.png)